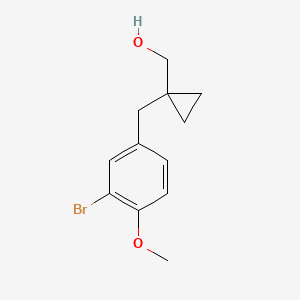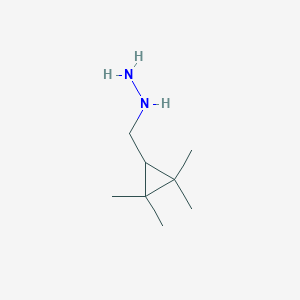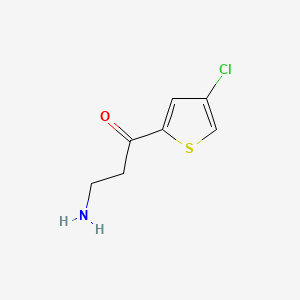
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H8ClNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with an appropriate amine and a ketone precursor. One common method is the reductive amination of 4-chlorothiophene-2-carbaldehyde with 3-aminopropan-1-one under mild conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 3-amino-1-(4-chlorothiophen-2-yl)propan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-one
- 3-Amino-1-(4-bromothiophen-2-yl)propan-1-one
- 3-Amino-1-(4-methylthiophen-2-yl)propan-1-one
Uniqueness
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Properties
Molecular Formula |
C7H8ClNOS |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
3-amino-1-(4-chlorothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H8ClNOS/c8-5-3-7(11-4-5)6(10)1-2-9/h3-4H,1-2,9H2 |
InChI Key |
CTNIIUNMCGWMIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
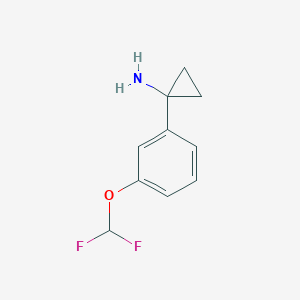
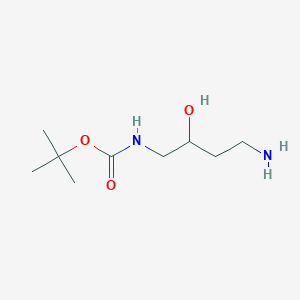
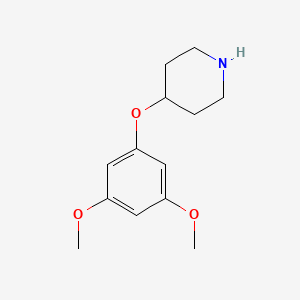
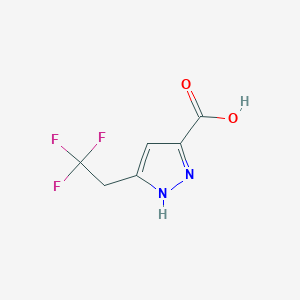
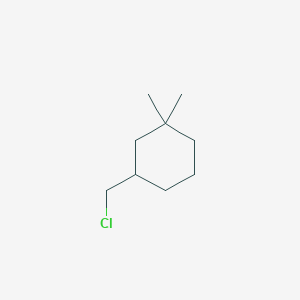
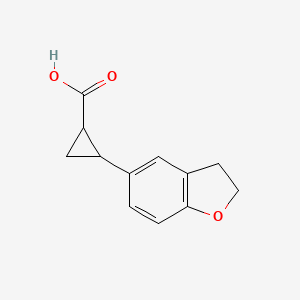

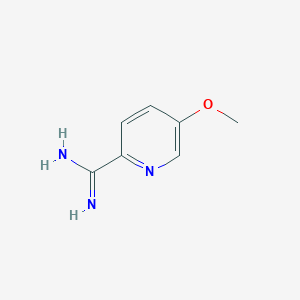
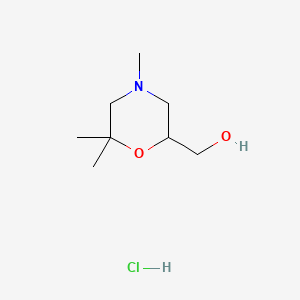
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
